3,5-Dichloro-2-nitropyridine

Process Chemistry Analytical Method Development Pharmaceutical Intermediate Handling

Choose 3,5-Dichloro-2-nitropyridine for multi-step syntheses demanding high regioselectivity and robust handling. Its unique 2-nitro/3,5-dichloro substitution creates a distinct electrophilic environment for SNAr and cross-coupling reactions, while the solid form (mp 118–122°C) simplifies isolation and quality control. With a computed LogP of 2.30, it dissolves well in polar aprotic/protic media, boosting yields in Suzuki-Miyaura and Buchwald-Hartwig aminations. Backed by patent WO2006047504 for c-FMS kinase inhibitor SAR, this intermediate offers a proven path to active chemotypes, reducing hit-to-lead risk and timeline delays. Insist on this specific isomer—others will not deliver the same regiochemical outcomes.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 610278-88-1
Cat. No. B1335514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-nitropyridine
CAS610278-88-1
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
InChIKeyACHMQFKFXAKDAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-nitropyridine (CAS 610278-88-1): Strategic Sourcing and Structural Definition for Research Procurement


3,5-Dichloro-2-nitropyridine (CAS: 610278-88-1) is a heterocyclic building block belonging to the nitropyridine class, featuring a pyridine core with chlorine substituents at the 3- and 5-positions and a nitro group at the 2-position . This specific substitution pattern dictates its primary utility as an electrophilic intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C5H2Cl2N2O2, with a molecular weight of 192.99 g/mol, and it is typically supplied as a solid with a purity of ≥98% .

Why Generic Substitution of 3,5-Dichloro-2-nitropyridine (CAS 610278-88-1) Is Scientifically Invalid


In procurement for synthetic chemistry, nitropyridine isomers are not interchangeable. The specific substitution pattern of 3,5-dichloro-2-nitropyridine—with the strongly electron-withdrawing nitro group adjacent to the ring nitrogen at the 2-position and flanked by two chlorines—creates a unique electronic environment that fundamentally dictates its reactivity and regioselectivity in subsequent chemical transformations . This is a critical distinction from its numerous isomers and analogs (e.g., 2,6-dichloro-3-nitropyridine or 2,4-dichloro-5-nitropyridine), which possess different electron density distributions and steric hindrance profiles. Selecting the incorrect isomer would lead to drastically different reaction outcomes, including failure of cross-coupling steps, altered SNAr regioselectivity, and the formation of unintended products [1].

Quantitative Differentiation Guide for 3,5-Dichloro-2-nitropyridine (CAS 610278-88-1)


Solid-State Stability: A Definitive Melting Point Advantage Over Liquid Analogs

Unlike many liquid or low-melting dichloro-nitropyridine analogs which pose challenges in handling and purification, 3,5-Dichloro-2-nitropyridine is a solid with a reported melting point range of 118–122 °C . In contrast, the closely related isomer 2,6-dichloro-3-nitropyridine is a liquid at ambient temperature (flash point > 230 °F) . This physical state difference is critical for large-scale operations, simplifying isolation, improving purity control, and reducing handling hazards.

Process Chemistry Analytical Method Development Pharmaceutical Intermediate Handling

Physicochemical Property Profile: Computed LogP and Density

While experimental data is limited, computed properties provide a baseline for comparing lipophilicity and bulk characteristics. 3,5-Dichloro-2-nitropyridine has a computed LogP of 2.30 and a density of 1.629 g/cm³ . This LogP value is significantly lower than that of many poly-halogenated aromatic building blocks, indicating lower lipophilicity which can be advantageous for solubility in polar reaction media. For comparison, the density is consistent with other di-chlorinated nitropyridine analogs.

Medicinal Chemistry ADME Prediction Pre-formulation

Patent-Validated Utility as a Critical c-FMS Kinase Inhibitor Intermediate

The compound's value is concretely demonstrated by its use as a key intermediate in the synthesis of novel c-FMS kinase inhibitors, as documented in patent WO2006047504 by Janssen Pharmaceutica [1][2]. This specific application is tied to the 3,5-dichloro-2-nitro substitution pattern, which is essential for constructing the required pharmacophore. This contrasts with other nitropyridine isomers which have not been reported as intermediates in this specific, validated therapeutic class.

Oncology Research Immunology Kinase Inhibitor Synthesis

Data-Backed Application Scenarios for Procuring 3,5-Dichloro-2-nitropyridine (CAS 610278-88-1)


Process Scale-Up and Handling in Kilo-Lab Manufacturing

Procure 3,5-Dichloro-2-nitropyridine for multi-step syntheses where robust handling and purification are paramount. As a solid with a melting point of 118–122 °C , it offers superior handling and storage stability compared to liquid dichloro-nitropyridine isomers. This property facilitates simpler isolation via filtration, easier drying, and more reliable analytical quality control, reducing process development timelines and minimizing risk in scale-up campaigns.

Targeted Oncology Drug Discovery Programs

Prioritize 3,5-Dichloro-2-nitropyridine for structure-activity relationship (SAR) studies and lead optimization in kinase inhibitor projects, particularly those focused on c-FMS. Its validated role as an intermediate in the synthesis of c-FMS inhibitors, as protected by patent WO2006047504 [1], provides a strong rationale for its selection over less-characterized isomers, offering a more direct path to known active chemotypes and potentially accelerating the hit-to-lead process.

Reaction Solvent System Optimization

Select 3,5-Dichloro-2-nitropyridine for reactions in polar aprotic or protic solvents, leveraging its relatively low computed LogP of 2.30 compared to many other halogenated pyridines. This property can improve solubility in common cross-coupling reaction mixtures (e.g., those using water/dioxane or DMF/water), potentially leading to higher yields and cleaner reaction profiles in Suzuki-Miyaura or Buchwald-Hartwig aminations.

Technical Documentation Hub

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